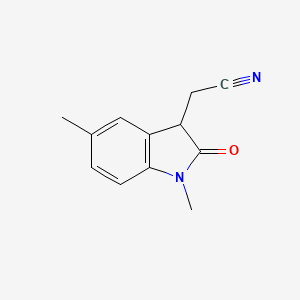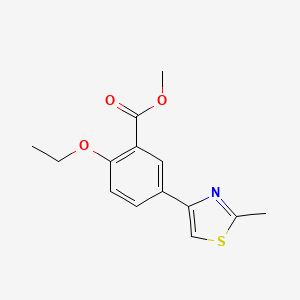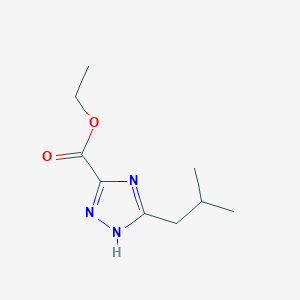![molecular formula C8H5ClN2O B11787714 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine and pyrrole, characterized by the presence of a chloro substituent at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under controlled conditions. For instance, the reaction of 6-chloro-1H-pyrrolo[3,2-b]pyridine with formylating agents can yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the chloro group.
Major Products Formed
Oxidation: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and aldehyde groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H |
Clave InChI |
MWAOKSZGGBMNKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)





![6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B11787664.png)

![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)


